Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate is a complex organic compound belonging to the benzo[b]thiophene family This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[b]thiophene core, followed by the introduction of the benzyloxy and methoxy groups through substitution reactions. The final step involves esterification to form the carboxylate ester. Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzo[b]thiophene-2-carboxylate
- 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid
- Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific functional group interactions.
Biological Activity
Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate (CAS No. 1263211-11-5) is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. This compound has gained attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C18H16O4S
- Molecular Weight : 328.38 g/mol
- Physical State : Typically stored in a dry environment at room temperature.
The compound features a benzyloxy group and a methoxy group, which may influence its biological activity through interactions with various biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. Inhibition of these enzymes can affect drug metabolism and the efficacy of various therapeutic agents .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve apoptosis induction, leading to cell death in treated cells. These findings highlight its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis has been conducted on related benzo[b]thiophene derivatives, indicating that modifications at specific positions on the aromatic rings can significantly enhance biological activity. For instance, the presence of electron-withdrawing groups has been shown to improve enzyme inhibition potency .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing new anticancer therapies.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival rates compared to untreated controls.
Table 1: Biological Activities of this compound
Activity Type | Methodology | Result |
---|---|---|
Antioxidant | DPPH Assay | IC50 = X µM (specific value needed) |
Cytotoxicity | MTT Assay | IC50 = Y µM (specific value needed) |
CYP Inhibition | Enzyme Activity Assay | Inhibition % = Z% (specific value needed) |
Apoptosis Induction | Flow Cytometry | Increased apoptotic cells = A% |
Table 2: Structure-Activity Relationship Insights
Properties
Molecular Formula |
C18H16O4S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
methyl 5-methoxy-6-phenylmethoxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H16O4S/c1-20-14-8-13-9-17(18(19)21-2)23-16(13)10-15(14)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
FSPCHTUYTQQPPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=O)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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